molecular formula C12H9Cl4NO2S2 B11519283 N-[2,2,2-trichloro-1-(5-chlorothiophen-2-yl)ethyl]benzenesulfonamide

N-[2,2,2-trichloro-1-(5-chlorothiophen-2-yl)ethyl]benzenesulfonamide

Cat. No.: B11519283
M. Wt: 405.1 g/mol
InChI Key: IEUQPFOBNHSSCV-UHFFFAOYSA-N
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Description

N-[2,2,2-trichloro-1-(5-chlorothiophen-2-yl)ethyl]benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a trichloromethyl group, a chlorothiophene ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-(5-chlorothiophen-2-yl)ethyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the chlorothiophene derivative. This is followed by the introduction of the trichloromethyl group and the subsequent sulfonamide formation. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and base catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-(5-chlorothiophen-2-yl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or chlorothiophene moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures or specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-[2,2,2-trichloro-1-(5-chlorothiophen-2-yl)ethyl]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-(5-chlorothiophen-2-yl)ethyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl)nicotinamide
  • N-(2,2,2-trichloro-1-(4-toluidino)ethyl)nicotinamide
  • N-(2,2,2-trichloro-1-phenoxyethyl)nicotinamide

Uniqueness

N-[2,2,2-trichloro-1-(5-chlorothiophen-2-yl)ethyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H9Cl4NO2S2

Molecular Weight

405.1 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(5-chlorothiophen-2-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C12H9Cl4NO2S2/c13-10-7-6-9(20-10)11(12(14,15)16)17-21(18,19)8-4-2-1-3-5-8/h1-7,11,17H

InChI Key

IEUQPFOBNHSSCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=C(S2)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

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